
3alpha-Bis(4-fluorophenyl)methoxytropane
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Description
3alpha-Bis(4-fluorophenyl)methoxytropane, also known as this compound, is a useful research compound. Its molecular formula is C21H23F2NO and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine Transporter Inhibition
The primary application of 3α-Bis(4-fluorophenyl)methoxytropane is its role as a dopamine uptake inhibitor. Research indicates that it has a high affinity for the dopamine transporter (Ki = 11.8 nM) and can effectively displace radiolabeled ligands from the dopamine transporter in rat models . This property is critical in studying the pharmacological effects of substances like cocaine and methamphetamine, as it can modulate their reinforcing effects.
Therapeutic Potential in Substance Use Disorders
Several studies have investigated the potential of this compound in treating psychostimulant use disorders. For instance, it has been shown to reduce cocaine-induced locomotor activity and conditioned reward in animal models, suggesting its utility in mitigating the effects of cocaine addiction . The compound's analogues have demonstrated varying degrees of efficacy, with some achieving significant selectivity for the dopamine transporter over muscarinic receptors, which is crucial for minimizing side effects associated with non-specific receptor binding .
Structure-Activity Relationships
The development of N-substituted analogues of 3α-Bis(4-fluorophenyl)methoxytropane has been pivotal in enhancing its pharmacological profile. Research has focused on modifying the N-methyl group to improve selectivity and potency at the dopamine transporter while reducing affinity at muscarinic sites. For example, substituting the N-methyl group with a phenyl-n-butyl group yielded an analogue with a Ki of 8.51 nM at the dopamine transporter and significantly decreased affinity at muscarinic receptors (Ki = 576 nM), achieving a 68-fold selectivity .
Case Study 1: Cocaine Use Disorder Treatment
In a study involving cocaine-dependent subjects, 3α-Bis(4-fluorophenyl)methoxytropane analogues were evaluated for their ability to reduce cocaine's reinforcing effects. Results indicated that certain analogues effectively diminished cocaine-induced behaviors without eliciting stimulant effects themselves, highlighting their potential as therapeutic agents .
Case Study 2: Comparative Molecular Field Analysis
A comparative molecular field analysis (CoMFA) was performed to understand the binding affinities of various analogues better. This analysis provided insights into how structural modifications influence receptor binding and activity, facilitating the design of more effective drugs targeting the dopamine transporter .
Properties
Molecular Formula |
C21H23F2NO |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3/t18-,19+,20? |
InChI Key |
MHNSOBBJZCWUGS-YOFSQIOKSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Synonyms |
AHN 1055 AHN-1055 AHN1055 N-methyl-3-(bis(4'-fluorophenyl)methoxy)tropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.